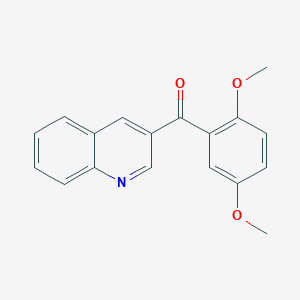

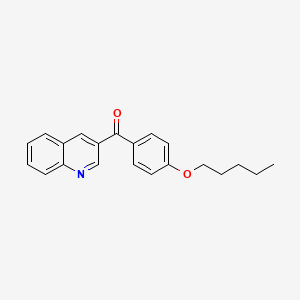

4-(4-Isopropylbenzoyl)quinoline; 97%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinoline-based compounds, including 4-(4-Isopropylbenzoyl)quinoline, often involves multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .Molecular Structure Analysis

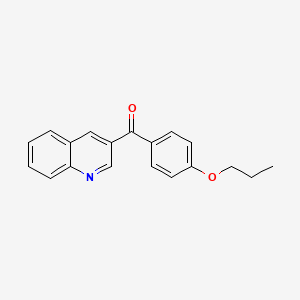

The molecular structure of 4-(4-Isopropylbenzoyl)quinoline consists of a quinoline ring attached to a benzoyl group with an isopropyl substituent . The IUPAC name for a similar structure, 4-Isopropylbenzoyl chloride, is 4-propan-2-ylbenzoyl chloride .Chemical Reactions Analysis

Quinoline, a key component of 4-(4-Isopropylbenzoyl)quinoline, exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Physical And Chemical Properties Analysis

The predicted boiling point of 4-(4-Isopropylbenzoyl)quinoline is 435.2±28.0 °C, and its predicted density is 1.124±0.06 g/cm3 . Its pKa is predicted to be 2.56±0.13 .Aplicaciones Científicas De Investigación

Anticancer Activity

Quinoline derivatives, including 4-(4-Isopropylbenzoyl)quinoline, have shown promise as potential anticancer agents. Their ability to interfere with cancer cell growth, inhibit specific enzymes, and induce apoptosis makes them valuable candidates for drug development .

Antioxidant Properties

The compound’s antioxidant activity is crucial in combating oxidative stress and preventing cellular damage. Antioxidants like 4-(4-Isopropylbenzoyl)quinoline play a protective role against free radicals, contributing to overall health .

Anti-Inflammatory Effects

Inflammation is a common factor in various diseases. Quinoline derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways. Researchers explore their potential in treating conditions like arthritis, asthma, and neuroinflammation .

Antimalarial Applications

Quinoline-based compounds have a long history in antimalarial drug development. Their ability to target Plasmodium parasites makes them valuable tools in the fight against malaria. 4-(4-Isopropylbenzoyl)quinoline may contribute to this effort .

Anti-SARS-CoV-2 Activity

Given the ongoing COVID-19 pandemic, compounds with anti-SARS-CoV-2 activity are of great interest. Quinoline derivatives, including our compound, have been investigated for their potential to inhibit viral replication .

Antituberculosis Potential

Tuberculosis remains a global health challenge. Quinoline scaffolds, due to their diverse bioactivities, are explored as potential antituberculosis agents. 4-(4-Isopropylbenzoyl)quinoline may play a role in this context .

These applications highlight the versatility and significance of 4-(4-Isopropylbenzoyl)quinoline in scientific research. Researchers continue to explore its potential in various therapeutic areas, making it an exciting compound for further investigation . If you need more information or additional applications, feel free to ask!

Mecanismo De Acción

Target of Action

4-(4-Isopropylbenzoyl)quinoline is a derivative of quinoline, a class of compounds known for their broad biological activities . Quinolines primarily target bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, making them attractive targets for antimicrobial agents .

Mode of Action

Quinolines exert their antimicrobial action by inhibiting DNA gyrase and topoisomerase IV . They bind to these enzymes and prevent them from performing their normal function of unwinding and rewinding DNA during replication . This disruption in the DNA replication process leads to the death of the bacterial cells .

Biochemical Pathways

The primary biochemical pathway affected by 4-(4-Isopropylbenzoyl)quinoline is the DNA replication pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts the unwinding and rewinding of DNA, which is a crucial step in DNA replication . This disruption leads to the cessation of bacterial growth and eventually, cell death .

Pharmacokinetics

Quinolones, in general, are known for their high oral bioavailability and excellent tissue penetration . These properties suggest that 4-(4-Isopropylbenzoyl)quinoline may also exhibit similar pharmacokinetic characteristics.

Result of Action

The primary result of the action of 4-(4-Isopropylbenzoyl)quinoline is the inhibition of bacterial growth . By disrupting DNA replication, the compound prevents bacteria from multiplying, leading to a reduction in the bacterial population . This makes 4-(4-Isopropylbenzoyl)quinoline a potential candidate for the development of new antimicrobial agents .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(4-Isopropylbenzoyl)quinoline. For instance, the presence of other antibiotics in the environment can lead to the development of resistance in bacteria . Additionally, the compound’s effectiveness can be influenced by factors such as pH, temperature, and the presence of organic matter .

Safety and Hazards

4-Isopropylbenzoyl chloride, a similar compound, is known to cause severe skin burns and eye damage. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle it with protective gloves, clothing, and eye/face protection, and to use it only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

(4-propan-2-ylphenyl)-quinolin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO/c1-13(2)14-7-9-15(10-8-14)19(21)17-11-16-5-3-4-6-18(16)20-12-17/h3-13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBZUWCCCESLPAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Isopropylbenzoyl)quinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.